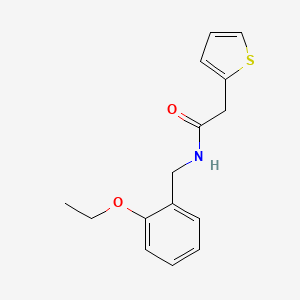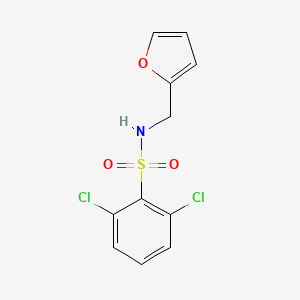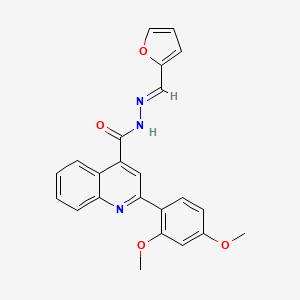![molecular formula C18H21N3O5S B5555807 N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea, also known as NSC 39839, is a chemical compound that has gained attention in scientific research due to its potential use as an anticancer agent. This compound is a small molecule inhibitor that targets the protein kinase B-Raf, which plays a crucial role in the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is involved in cell growth, differentiation, and survival, and is frequently dysregulated in cancer cells.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
- Synthesis and Herbicidal Activities: Luo et al. (2008) in "Journal of Agricultural and Food Chemistry" synthesized a series of compounds including N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea derivatives. These compounds displayed significant herbicidal activities, particularly against broadleaf weeds in rice fields, showing potential as postemergent herbicides (Luo et al., 2008).
Antimicrobial Applications
- Antibiotic Activity Modulation: A study by Oliveira et al. (2015) published in "Saudi Journal of Biological Sciences" investigated the antimicrobial and modulating activity of similar compounds against various microorganisms. This study highlights the potential use of these compounds in enhancing the efficacy of antibiotics against resistant strains (Oliveira et al., 2015).
Neurological Therapeutics
- Alzheimer’s Disease Treatment: Abbasi et al. (2018) in their research published in "PeerJ" synthesized N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, which exhibited inhibitory effects on acetylcholinesterase, suggesting potential therapeutic applications in Alzheimer's disease (Abbasi et al., 2018).
Cardiovascular Biology
- Hydrogen Sulfide-Releasing Molecule: Li et al. (2008) in "Circulation" characterized a compound related to this compound, which showed vasodilator and antihypertensive activity. This study provides insights into the biological effects of hydrogen sulfide and its therapeutic value in cardiovascular diseases (Li et al., 2008).
Synthesis and Structure-Activity Relationships
- Indazole Arylsulfonamides as CCR4 Antagonists: Procopiou et al. (2013) in "Journal of Medicinal Chemistry" synthesized indazole arylsulfonamides, which included compounds structurally similar to this compound. These compounds were examined as human CCR4 antagonists, contributing to the understanding of their structure-activity relationships (Procopiou et al., 2013).
Fluorescence Properties
- Fluorophores in Solution and Solid State: Hagimori et al. (2019) in "Dyes and Pigments" conducted a study on methoxypyridine and morpholinopyridine compounds. These compounds, similar in structure to this compound, showed high fluorescence quantum yields, indicating their potential use in imaging and diagnostic applications (Hagimori et al., 2019).
Crystal Structure Analysis
- Crystal Structure of Related Compounds: Kang et al. (2015) in "Acta Crystallographica Section E" analyzed the crystal structure of metobromuron, a phenylurea herbicide. This study contributes to the understanding of the molecular arrangement and interactions of similar compounds (Kang et al., 2015).
Biological Degradation
- Bioremediation of Phenylurea Herbicides: Villaverde et al. (2012) in "Journal of Agricultural and Food Chemistry" explored the use of cyclodextrin-based bioremediation technology for the degradation of diuron, a phenylurea herbicide. This technology enhances the bioavailability and degradation rate of such compounds in contaminated environments (Villaverde et al., 2012).
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-17-8-7-15(27(23,24)21-9-11-26-12-10-21)13-16(17)20-18(22)19-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGVYXQXAMNQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)
![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)
![2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline](/img/structure/B5555741.png)
![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)



![{4-[3-(pyridin-2-ylmethoxy)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5555778.png)
![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)
![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)
![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)